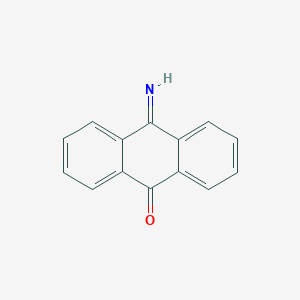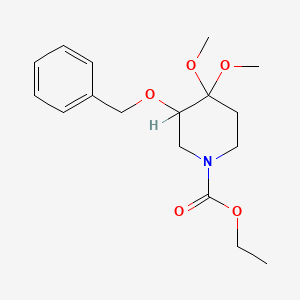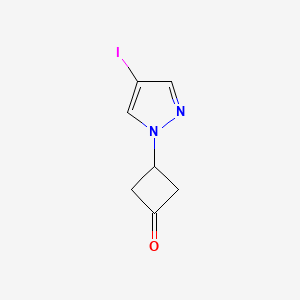
9(10H)-Anthracenone,10-imino-
Vue d'ensemble
Description
9(10H)-Anthracenone,10-imino- is an organic compound that belongs to the anthracene family It is characterized by the presence of an imino group at the 10th position and a ketone group at the 9th position of the anthracene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Anthracenone,10-imino- typically involves the reaction of anthracene derivatives with suitable reagents. One common method is the oxidation of anthracen-9-amine using oxidizing agents such as lead(IV) oxide or potassium permanganate. This reaction leads to the formation of 9,9’-bianthryl-10,10’-(9H,9’H)-diimine as the major product, along with N-[10-iminoanthracen-9(10H)-ylidene]anthracen-9-amine .
Industrial Production Methods
Industrial production methods for 9(10H)-Anthracenone,10-imino- are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
9(10H)-Anthracenone,10-imino- undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The compound can participate in substitution reactions where the imino or ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Lead(IV) oxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 9(10H)-Anthracenone,10-imino- can lead to the formation of various anthracene derivatives with different functional groups.
Applications De Recherche Scientifique
9(10H)-Anthracenone,10-imino- has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and dyes.
Mécanisme D'action
The mechanism of action of 9(10H)-Anthracenone,10-imino- involves its interaction with molecular targets and pathways within biological systems. The imino group can form hydrogen bonds with biomolecules, affecting their structure and function. Additionally, the compound can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Aminoanthracene-10-carbonitrile: Similar structure but with an amino group instead of an imino group.
10-Amino-9-anthracenecarbonitrile: Another related compound with different functional groups.
Uniqueness
9(10H)-Anthracenone,10-imino- is unique due to the presence of both imino and ketone groups on the anthracene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
4392-73-8 |
|---|---|
Formule moléculaire |
C14H9NO |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
10-iminoanthracen-9-one |
InChI |
InChI=1S/C14H9NO/c15-13-9-5-1-3-7-11(9)14(16)12-8-4-2-6-10(12)13/h1-8,15H |
Clé InChI |
YWOSKMDTUPFKSD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=N)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S)-[1-(3-Hydroxy-propyl)-pyrrolidin-3-yl]-carbamicacidtert-butylester](/img/structure/B8662374.png)






![[1-(4-Methoxy-2,6-dimethyl-phenylsulfonyl)-piperidin-2-yl]-methanol](/img/structure/B8662415.png)


